molecular formula C10H9N3O3 B13580340 4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoicacid

4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoicacid

Cat. No.: B13580340
M. Wt: 219.20 g/mol
InChI Key: LMBQBJUKMDZUAD-UHFFFAOYSA-N
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Description

    4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid: , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures.

  • The compound’s chemical formula is C10H7N3O3S, and its systematic name reflects its substituents.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to obtain this compound. One common method involves the reaction of 4-aminobenzoic acid with 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole in the presence of suitable reagents.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a solvent like ethanol or acetic acid.

      Industrial Production: While I don’t have specific industrial production details, research and development efforts focus on efficient and scalable methods.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine derivative.

  • Scientific Research Applications

      Chemistry: Methylsulfone benzotriazole serves as a versatile building block for designing novel compounds due to its unique structure.

      Biology: Researchers explore its potential as an enzyme inhibitor or ligand for biological targets.

      Medicine: Although not a drug itself, it contributes to drug discovery by providing structural diversity.

      Industry: Its applications extend to materials science, catalysis, and organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C10H9N3O3

    Molecular Weight

    219.20 g/mol

    IUPAC Name

    4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)benzoic acid

    InChI

    InChI=1S/C10H9N3O3/c1-13-8(11-12-10(13)16)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,12,16)(H,14,15)

    InChI Key

    LMBQBJUKMDZUAD-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=NNC1=O)C2=CC=C(C=C2)C(=O)O

    Origin of Product

    United States

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